molecular formula C8H7BrN2O B1380392 7-Bromo-3-methoxy-1H-indazole CAS No. 1510316-42-3

7-Bromo-3-methoxy-1H-indazole

Cat. No.: B1380392
CAS No.: 1510316-42-3
M. Wt: 227.06 g/mol
InChI Key: VYHUQVBJZHAXKC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-Bromo-3-methoxy-1H-indazole (CAS: 885279-52-7) is a halogenated indazole derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 241.06 g/mol. Its structure features a bromine atom at the 7-position and a methoxy group at the 3-position of the indazole core . Key spectral identifiers include:

  • SMILES: BrC=1C=C(OC)C=2NN=CC2C1
  • InChI Key: GLOTVIAEDAXCAT-UHFFFAOYSA-N .

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of HIV capsid inhibitors like Lenacapavir, where bromine and methoxy substituents enhance binding affinity and metabolic stability .

Properties

IUPAC Name

7-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHUQVBJZHAXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

7-Bromo-3-methoxy-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of indazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
7-Bromo-3-methoxy-1H-indazole 885279-52-7 C₈H₇BrN₂O 7-Br, 3-OCH₃ Intermediate for HIV inhibitors
5-Bromo-7-methoxy-1H-indazole 1374652-62-6 C₈H₇BrN₂O 5-Br, 7-OCH₃ Positional isomer; similar molecular weight
5-Bromo-3,7-dimethyl-1H-indazole 1031417-71-6 C₉H₉BrN₂ 5-Br, 3-CH₃, 7-CH₃ Enhanced lipophilicity
7-Bromo-4-chloro-1H-indazol-3-amine N/A C₇H₅BrClN₃ 7-Br, 4-Cl, 3-NH₂ Key intermediate in Lenacapavir synthesis
3-(1H-Imidazol-5-yl)-7-chloro-1H-indole N/A C₁₀H₇ClN₄ 7-Cl, 3-imidazole Broader heterocyclic diversity

Key Reaction Differences :

  • Bromine positioning (5 vs. 7) requires distinct directing groups (e.g., methoxy vs. methyl).
  • Amino-substituted derivatives (e.g., 7-Bromo-4-chloro-1H-indazol-3-amine) necessitate protective group strategies to avoid side reactions .

Physicochemical and Spectral Comparisons

  • Melting Points: this compound: Not explicitly reported, but analogs like 5-Bromo-7-methoxy-1H-indazole show solid-state stability up to 200°C . 3-(1H-Imidazol-5-yl)-7-chloro-1H-indole: Melts at 141–142°C, indicating higher rigidity due to fused imidazole rings .
  • NMR Spectral Data :

    • This compound : Expected ¹H NMR signals at δ 7.5–8.0 ppm (aromatic H), δ 3.9 ppm (OCH₃) .
    • 5-Bromo-3,7-dimethyl-1H-indazole : Distinct methyl resonances at δ 2.5–2.7 ppm .

Pharmacological Relevance

  • This compound : The methoxy group improves solubility, while bromine enhances halogen bonding in target proteins .
  • 7-Bromo-4-chloro-1H-indazol-3-amine : Dual halogen substituents (Br, Cl) optimize steric and electronic interactions in HIV capsid binding .
  • 3-Substituted imidazole-indole hybrids : Exhibit broader kinase inhibition profiles due to imidazole’s metal-coordinating ability .

Biological Activity

7-Bromo-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. Its unique structure, characterized by a bromine atom at the 7th position and a methoxy group at the 3rd position, positions it as a significant candidate in medicinal chemistry, particularly for drug development aimed at various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that this compound can influence apoptosis-related proteins, such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action
K5625.15Inhibition of Bcl-2, activation of Bax
HEK-29333.2Selectivity towards normal cells

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific kinases involved in the inflammatory response. This activity suggests potential applications in treating chronic inflammatory diseases.

Enzyme Inhibition

This compound interacts with various enzymes, particularly kinases involved in cell signaling pathways. By inhibiting these kinases, it disrupts critical cellular processes such as growth and differentiation. This inhibition is crucial for its anticancer effects, as it leads to altered gene expression and metabolic processes within the cells.

Cellular Effects

The compound's impact on cellular processes includes:

  • Cell Cycle Regulation : It affects cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing the S phase population in treated cancer cells .
  • Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis, contributing to its therapeutic effects against cancer.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • K562 Cell Line Study : Treatment with varying concentrations of the compound resulted in increased apoptosis rates and significant changes in cell cycle distribution. Specifically, a dose-dependent increase in early and late apoptosis was observed .
  • Animal Model Evaluations : In vivo studies indicated that lower doses of this compound could inhibit tumor growth effectively while exhibiting minimal toxicity towards normal cells.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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